2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide
CAS No.: 951492-94-7
Cat. No.: VC6957953
Molecular Formula: C21H22N4O3S
Molecular Weight: 410.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951492-94-7 |
|---|---|
| Molecular Formula | C21H22N4O3S |
| Molecular Weight | 410.49 |
| IUPAC Name | 2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H22N4O3S/c1-14-4-6-16(7-5-14)24-20(27)12-25-11-19(28-3)18(26)10-17(25)13-29-21-22-9-8-15(2)23-21/h4-11H,12-13H2,1-3H3,(H,24,27) |
| Standard InChI Key | HEWLZZYUKQPOPM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC(=N3)C)OC |
Introduction
The compound 2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a dihydropyridine core, which is often associated with various biological activities, particularly in the realm of pharmaceuticals. The compound includes functional groups such as a methoxy group and a sulfanyl moiety, which contribute to its chemical reactivity and potential biological activities.
Chemical Reactivity
The chemical reactivity of this compound can be attributed to its functional groups:
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Methoxy Group: Participates in nucleophilic substitution reactions.
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Sulfanyl Moiety: Can serve as a site for electrophilic attack or participate in nucleophilic substitution reactions.
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Dihydropyridine Ring: Can undergo oxidation to form pyridine derivatives.
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Acetamide Group: Can be involved in acylation reactions or hydrolysis under acidic or basic conditions.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound may exhibit various biological activities:
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Antimicrobial and Anti-inflammatory Properties: The presence of the pyrimidine and dihydropyridine moieties indicates potential antimicrobial and anti-inflammatory effects.
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Enzyme Inhibition: Similar compounds have been documented to inhibit certain enzymes, which could be relevant for therapeutic applications against diseases such as cancer or bacterial infections.
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Pharmaceutical Development: The compound's unique structure may allow it to interact with specific biological targets, making it a candidate for further optimization and testing in clinical settings.
Synthesis and Research Challenges
The synthesis of this compound typically involves multi-step organic synthesis techniques. A general approach may include several steps that require careful control of reaction conditions to ensure high yields and purity. Further research is necessary to elucidate its specific biological mechanisms and to explore its therapeutic potential fully.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide. For example:
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N-(4-ethoxyphenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide has a molecular weight of 440.5 g/mol and exhibits potential antioxidant, antimicrobial, and cytotoxic effects against cancer cells.
Data Table for Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activities |
|---|---|---|---|
| 2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide | Not specified | Approximately 424.5 | Antimicrobial, Anti-inflammatory, Potential Enzyme Inhibition |
| N-(4-ethoxyphenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide | C22H24N4O4S | 440.5 | Antioxidant, Antimicrobial, Cytotoxic against Cancer Cells |
| 2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methylphenyl)acetamide | Not specified | Approximately 410.5 | Potential Cardiovascular Effects, Theoretical Interaction with Calcium Channels |
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